molecular formula C17H19N5O4 B2367856 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1257551-82-8

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2367856
CAS No.: 1257551-82-8
M. Wt: 357.37
InChI Key: OOZNDCLAQQUMNJ-UHFFFAOYSA-N
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Description

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetically derived organic compound notable for its complex structure and multifunctional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process:

  • Formation of Furan-2-yl-1,3,4-oxadiazole:

    • Start with furan-2-carboxylic acid as the precursor.

    • React with hydrazine hydrate to form furan-2-carbohydrazide.

    • Cyclize with an appropriate reagent, such as phosphoryl chloride (POCl₃), to yield furan-2-yl-1,3,4-oxadiazole.

  • Synthesis of Piperidine Intermediate:

    • React 1-boc-piperidine with the furan-2-yl-1,3,4-oxadiazole in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate piperidine derivative.

  • Formation of Acetamide Derivative:

    • Deprotect the intermediate using a suitable acid, like trifluoroacetic acid (TFA).

    • React the deprotected intermediate with 5-methylisoxazole-3-carboxylic acid under amide coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would involve similar synthetic routes, optimized for scale-up. Process parameters such as reaction temperature, solvent selection, and purification methods are adjusted to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The furanyl and isoxazole rings can undergo oxidation reactions under strong oxidizing conditions, leading to ring-cleaved products.

  • Reduction:

    • The compound can undergo reduction reactions, especially at the oxadiazole moiety, which can be reduced to corresponding amino derivatives.

  • Substitution:

    • Nucleophilic and electrophilic substitutions can occur at various positions of the furanyl, oxadiazole, and piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).

Major Products Formed

  • From oxidation: Carboxylic acids, diketones.

  • From reduction: Amino derivatives.

  • From substitution: Halogenated derivatives, hydroxylated products.

Scientific Research Applications

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide finds applications across various fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.

  • Biology: Serves as a probe in studying biological pathways involving the oxadiazole and isoxazole functionalities.

  • Medicine: Potentially explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Employed in material sciences for developing new polymers and organic electronic materials.

Mechanism of Action

This compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: Enzyme binding sites, cellular receptors.

  • Pathways Involved: Inhibition of enzymatic activity, modulation of receptor pathways, induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

  • 2-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

  • The furan moiety in 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide contributes to its distinct electronic properties, affecting its reactivity and binding affinity in biological systems.

  • Compared to thiophene or pyridine analogs, the furan derivative displays different solubility and bioavailability profiles, which can be critical for its application in pharmaceuticals.

Conclusion

This compound is a compound with a multifaceted chemical profile and diverse applications. Its complex synthesis, reactive nature, and potential for therapeutic use make it a valuable subject of study in both academic and industrial research settings.

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-9-14(21-26-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(25-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZNDCLAQQUMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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